N,N-DIETHYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE
Overview
Description
N,N-DIETHYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE is a sulfonamide compound characterized by its complex structure, which includes both nitrophenyl and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE typically involves the reaction of 4-nitrobenzenesulfonyl chloride with N,N-diethyl-4-aminobenzenesulfonamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can further optimize the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in an aqueous medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Reduction: The major product is N,N-DIETHYL-4-{[(4-AMINOPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE.
Substitution: The products vary depending on the nucleophile used but generally result in the replacement of the sulfonyl group with the nucleophile.
Scientific Research Applications
N,N-DIETHYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-DIETHYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action but different structural features.
Sulfadiazine: A sulfonamide used in combination with pyrimethamine for the treatment of toxoplasmosis.
Uniqueness
N,N-DIETHYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its dual sulfonamide groups and nitrophenyl moiety make it a versatile compound for various applications .
Properties
IUPAC Name |
N,N-diethyl-4-[(4-nitrophenyl)sulfonylamino]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6S2/c1-3-18(4-2)27(24,25)16-9-5-13(6-10-16)17-26(22,23)15-11-7-14(8-12-15)19(20)21/h5-12,17H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDVVSCJPRNUIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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